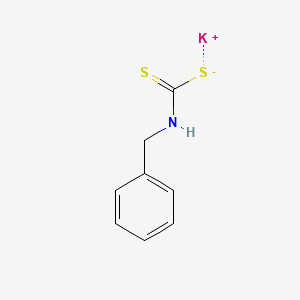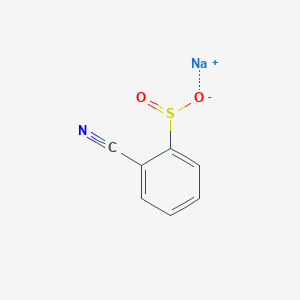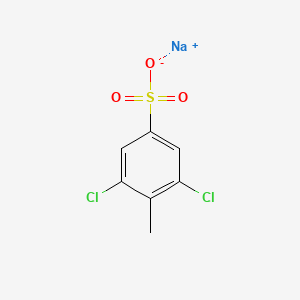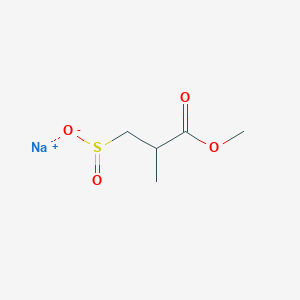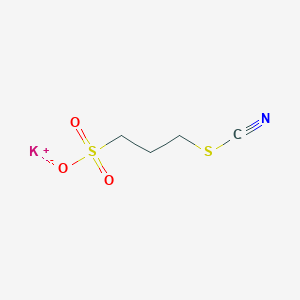
potassium 3-(cyanosulfanyl)propane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 3-(cyanosulfanyl)propane-1-sulfonate, also known as P3CPS, is an organic compound and a sulfonate salt of cyanosulfanylpropane-1-sulfonic acid. It is an important reagent in organic synthesis, and is used for a variety of applications in the laboratory. P3CPS has a wide range of applications in the field of biochemistry and physiology, and is an important tool for scientific research.
科学的研究の応用
Potassium 3-(cyanosulfanyl)propane-1-sulfonate has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, and to study the mechanism of action of enzymes. It has also been used to study the role of metals in biochemical processes, and to study the effects of drugs on biochemical pathways. Additionally, this compound has been used to study the structure and function of DNA, and to study the mechanism of action of DNA-binding proteins.
作用機序
The mechanism of action of potassium 3-(cyanosulfanyl)propane-1-sulfonate is not fully understood. However, it is believed that the compound binds to metal ions, and this binding is thought to be involved in the regulation of biochemical pathways. Additionally, it is believed that this compound may interact with proteins and DNA, and this interaction may be involved in the regulation of biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes involved in the breakdown of carbohydrates, and it has been shown to have an inhibitory effect on protein synthesis. Additionally, this compound has been found to be an effective inhibitor of the enzyme thymidylate synthase, and it has been shown to have an inhibitory effect on DNA replication.
実験室実験の利点と制限
Potassium 3-(cyanosulfanyl)propane-1-sulfonate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. Additionally, it is a stable compound, and is not easily degraded or broken down. However, this compound has several limitations for use in laboratory experiments. It is a relatively weak inhibitor, and may not be suitable for use in some experiments. Additionally, it is not very soluble in water, and may not be suitable for use in some aqueous solutions.
将来の方向性
There are several potential future directions for the use of potassium 3-(cyanosulfanyl)propane-1-sulfonate. It could be used to study the effects of drugs on biochemical pathways, and to study the mechanism of action of drugs. Additionally, it could be used to study the structure and function of proteins, and to study the mechanism of action of enzymes. Additionally, it could be used to study the role of metals in biochemical processes, and to study the effects of drugs on biochemical pathways. It could also be used to study the structure and function of DNA, and to study the mechanism of action of DNA-binding proteins. Finally, it could be used to study the effects of environmental pollutants on biochemical pathways, and to study the mechanism of action of environmental pollutants.
合成法
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is typically synthesized from potassium carbonate and cyanosulfanylpropane-1-sulfonic acid. The reaction involves the formation of a potassium salt of the acid, which is then crystallized. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration. The purity of the product can be determined by thin layer chromatography.
特性
IUPAC Name |
potassium;3-thiocyanatopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S2.K/c5-4-9-2-1-3-10(6,7)8;/h1-3H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILMHHTOJDVTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)CS(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

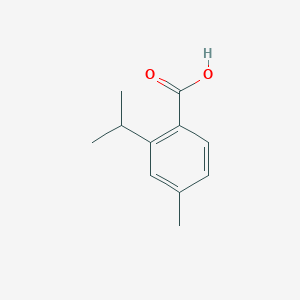
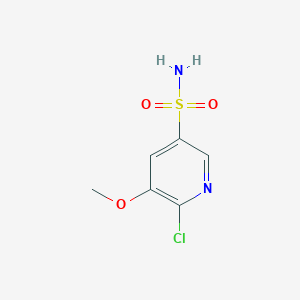
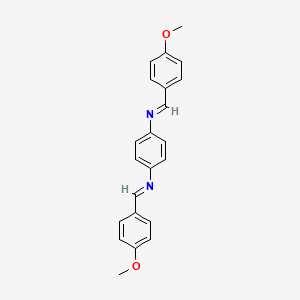
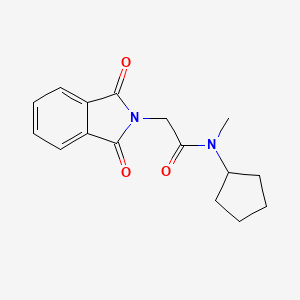
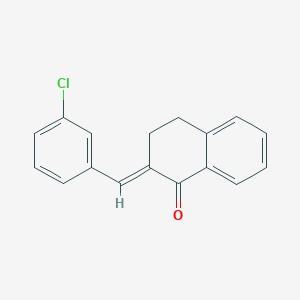
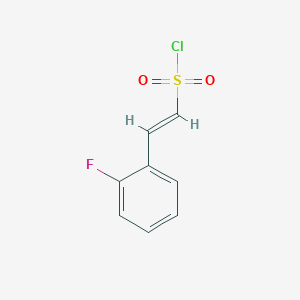
![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
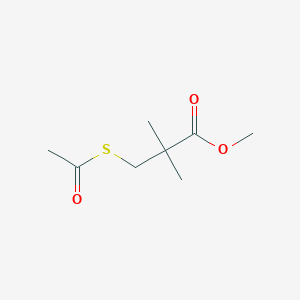
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
